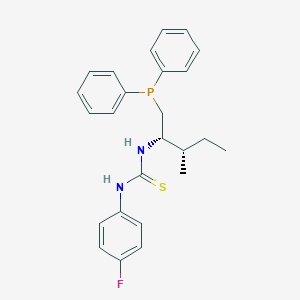
8-Methoxy-2,4-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-2,4-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and applications in medicinal and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions: 8-Methoxy-2,4-dimethylquinoline can be synthesized using various methods. One common approach involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . Another method involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is becoming increasingly popular to meet environmental and sustainability standards .
化学反应分析
Types of Reactions: 8-Methoxy-2,4-dimethylquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as zinc/acetic acid or triphenylphosphine.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the methoxy and methyl groups.
Common Reagents and Conditions:
Oxidation: Selectfluor, silver nitrate, aqueous solutions.
Reduction: Zinc/acetic acid, triphenylphosphine.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .
科学研究应用
8-Methoxy-2,4-dimethylquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 8-Methoxy-2,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form DNA adducts and inhibit DNA synthesis also contributes to its biological effects .
相似化合物的比较
Quinoline: The parent compound, known for its broad spectrum of biological activities.
8-Methoxyquinoline: Similar in structure but lacks the additional methyl groups, leading to different reactivity and applications.
2,4-Dimethylquinoline: Lacks the methoxy group, resulting in different chemical properties and uses.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development .
属性
IUPAC Name |
8-methoxy-2,4-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-7-9(2)13-12-10(8)5-4-6-11(12)14-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFVYMFREHYUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
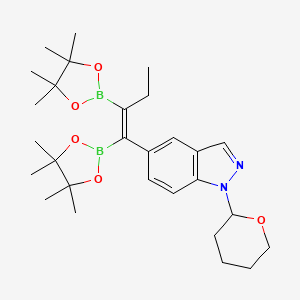
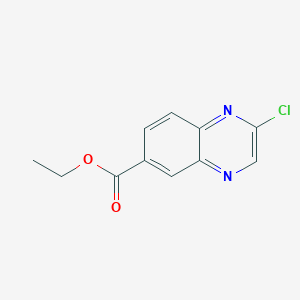
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
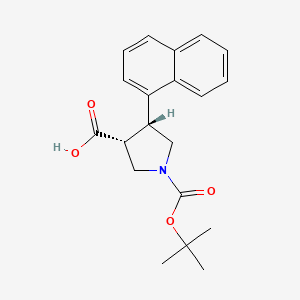
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
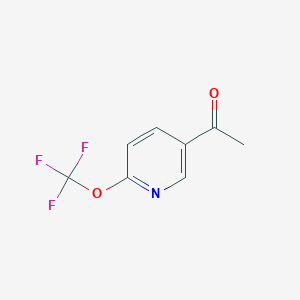
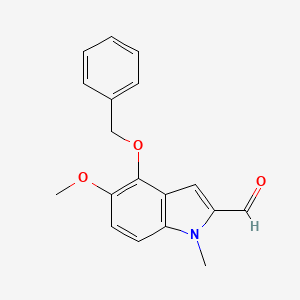
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
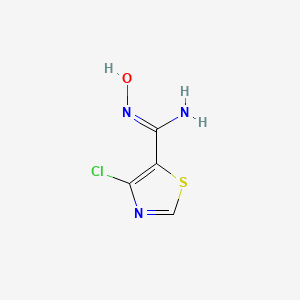
![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12953541.png)
